2-amino-6-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-16-13-23-25(24(19(15-28)26(29)35-23)18-7-5-6-8-20(18)32-2)27(31)30(16)12-11-17-9-10-21(33-3)22(14-17)34-4/h5-10,13-14,24H,11-12,29H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKRVDRGIVTKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OC)C(=O)N1CCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine family, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the condensation of various aromatic aldehydes with malononitrile and other reagents in the presence of catalysts. The resulting pyrano[3,2-c]pyridine derivatives are then subjected to further modifications to enhance their biological activity.
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.39 ± 0.01 | Induction of apoptosis and cell cycle arrest |
| MCF-7 | 0.24 ± 0.02 | Inhibition of tubulin dynamics |
| A549 | 0.63 ± 0.05 | DNA damage response activation |
The compound exhibited low nanomolar potency in both HeLa and MCF-7 cell lines, indicating its potential as a chemotherapeutic agent. The mechanism of action appears to involve apoptosis induction and disruption of microtubule dynamics during cell division, leading to G2/M phase arrest.
Structure-Activity Relationship (SAR)
The structural modifications of the compound significantly influence its biological activity. For example, variations in substituents on the phenyl rings impact both potency and selectivity towards different cancer cell lines. Compounds with specific bromo or methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts.
Case Studies
- Study on HeLa Cells : In a study evaluating the efficacy of the compound against HeLa cells, it was found that treatment with concentrations as low as 10 nM resulted in significant apoptosis as measured by flow cytometry.
- MCF-7 Breast Cancer Model : Another investigation focused on MCF-7 cells demonstrated that the compound not only inhibited cell growth but also triggered pathways leading to programmed cell death.
The primary mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound activates caspase pathways leading to apoptosis.
- Cell Cycle Arrest : It effectively halts cells in the G2/M phase, preventing further division.
- Microtubule Disruption : Similar to taxanes, it interferes with tubulin polymerization.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substitution Patterns and Molecular Properties
The table below compares the target compound with structurally similar derivatives, emphasizing substituent variations and their physicochemical implications:
Key Observations:
- Methoxy vs. Chloro/Nitro Groups : Methoxy substitutions (target compound, 3ad) improve aqueous solubility compared to lipophilic chloro () or nitro groups ().
Comparative Yields and Efficiency:
- 3ad : 86% yield () vs. 3w : 82% yield (). Higher yields correlate with electron-donating groups (methoxy in 3ad) facilitating nucleophilic steps.
- Chloro-substituted analogs (e.g., ) lack yield data but may require harsher conditions due to reduced reactivity.
Antiproliferative Activity:
- Dichlorophenyl Analogs : Compound 15 (4-(3,4-dichlorophenyl) derivative) exhibited antiproliferative activity with IC₅₀ values <10 μM in cancer cell lines, attributed to chloro groups enhancing tubulin binding .
- Methoxy-Substituted Analogs : While activity data for the target compound is unavailable, methoxy groups in 3ad () and kojic acid derivatives () are linked to antioxidant and antimicrobial properties.
Structure-Activity Relationships (SAR):
- Position 4: Aryl groups with electron-withdrawing substituents (e.g., Cl, NO₂) enhance cytotoxicity but reduce solubility.
- Position 6 : Bulky chains (e.g., phenethyl in the target compound) may improve target selectivity by occupying hydrophobic pockets.
Spectral and Analytical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
